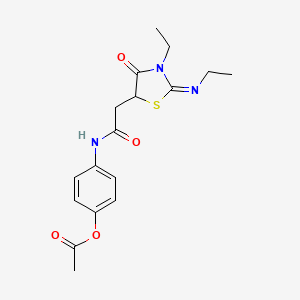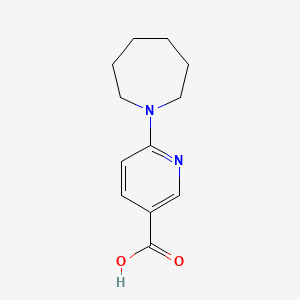
(E)-4-(2-(3-エチル-2-(エチルイミノ)-4-オキソチアゾリジン-5-イル)アセトアミド)フェニルアセテート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate is a complex organic compound that features a thiazolidinone ring, an acetamido group, and a phenyl acetate moiety
科学的研究の応用
Chemistry
In chemistry, (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate may have potential as a therapeutic agent. Its structure suggests that it could interact with biological targets involved in disease processes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical structure allows for the modification of its physical and chemical properties, making it suitable for applications in areas such as coatings, adhesives, and polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate typically involves multiple steps, starting with the formation of the thiazolidinone ring This can be achieved through the cyclization of a suitable precursor, such as a thioamide and an α-halo acid
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
化学反応の分析
Types of Reactions
(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The acetamido group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce alcohols.
作用機序
The mechanism of action of (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate involves its interaction with specific molecular targets. The thiazolidinone ring and acetamido group may allow it to bind to proteins or enzymes, inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Thiazolidinones: Compounds containing the thiazolidinone ring, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Phenyl Acetates: Compounds like phenyl acetate and its derivatives are used in various industrial applications, including as solvents and plasticizers.
Uniqueness
(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
特性
IUPAC Name |
[4-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-18-17-20(5-2)16(23)14(25-17)10-15(22)19-12-6-8-13(9-7-12)24-11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJKKQSDUCNDNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)OC(=O)C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)




![Ethyl 4-oxo-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)butanoate](/img/structure/B2385759.png)
![ETHYL 4-{5-[(1E)-3-[4-(FURAN-2-AMIDO)PHENYL]-3-OXOPROP-1-EN-1-YL]FURAN-2-YL}BENZOATE](/img/structure/B2385762.png)
![N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]pentanamide](/img/structure/B2385764.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2385765.png)
![N-(1,3-benzodioxol-5-yl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2385767.png)

![5-{[5-cyano-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]methyl}-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2385770.png)

